Nw-hydroxyl-L-arginine dihydrochloride is a chemical compound with the molecular formula . It is a derivative of L-arginine, an amino acid that plays a vital role in various biological processes, particularly in the biosynthesis of nitric oxide, which is crucial for cardiovascular function and signaling. This compound is recognized for its potential therapeutic applications, especially in conditions related to nitric oxide deficiency .
Nw-hydroxyl-L-arginine dihydrochloride is synthesized from L-arginine, which can be derived from dietary sources such as meats, nuts, and legumes. It falls under the classification of amino acid derivatives, specifically as a hydroxylated form of L-arginine. The compound is often studied for its pharmacological properties and its role in the modulation of nitric oxide production .
The synthesis of Nw-hydroxyl-L-arginine dihydrochloride typically involves the hydroxylation of L-arginine. One common method includes the reaction of L-arginine with hydroxylamine under acidic conditions. This reaction is usually performed in an aqueous solution at controlled temperatures to optimize yield and purity.
For industrial-scale production, large reactors are utilized to maintain precise control over reaction parameters such as temperature, pH, and reactant concentrations. The product is purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.
The molecular structure of Nw-hydroxyl-L-arginine dihydrochloride includes a guanidinium group characteristic of arginine, with an additional hydroxyl group attached to the nitrogen atom. Key structural data include:
Property | Value |
---|---|
Molecular Formula | C6H16Cl2N4O3 |
Molecular Weight | 263.12 g/mol |
IUPAC Name | 2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid; dihydrochloride |
InChI Key | NWITUXDOZKXKLL-UHFFFAOYSA-N |
Canonical SMILES | C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl |
This structure facilitates its biological activity, particularly in nitric oxide synthesis .
Nw-hydroxyl-L-arginine dihydrochloride participates in several chemical reactions:
Typical reagents used in these reactions include:
Nw-hydroxyl-L-arginine dihydrochloride primarily exerts its effects through its conversion to nitric oxide. This process is catalyzed by nitric oxide synthase enzymes that hydroxylate L-arginine to form Nw-hydroxyl-L-arginine, which is then oxidized to produce nitric oxide. The generated nitric oxide activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation and modulation of blood flow.
Nw-hydroxyl-L-arginine dihydrochloride is typically encountered as a white crystalline solid that is soluble in water due to its ionic nature.
Key chemical properties include:
These properties are crucial for its handling and application in research settings .
Nw-hydroxyl-L-arginine dihydrochloride has several scientific uses:
Nω-Hydroxy-L-arginine (NOHA) is an obligate intermediate in the two-step oxidation of L-arginine to nitric oxide (NO) and L-citrulline catalyzed by nitric oxide synthase (NOS). During the first monooxygenation reaction, NOS utilizes NADPH and O₂ to hydroxylate the guanidino nitrogen of L-arginine, forming NOHA. This intermediate remains tightly bound to the enzyme's active site, where it undergoes a second oxidation step to yield NO and L-citrulline [7] [9]. The catalytic efficiency of NOS for NOHA conversion is remarkably high, with studies on macrophage NOS reporting a Kₘ of 6.6 µM and a Vₘₐₓ of 99 nmol·min⁻¹·mg⁻¹ – comparable to its kinetics with native substrate L-arginine (Kₘ = 2.3 µM; Vₘₐₓ = 54 nmol·min⁻¹·mg⁻¹) [7]. Crucially, NOHA is stereospecifically processed, as the D-isomer (Nω-hydroxy-D-arginine) is not a substrate for NOS [7]. The stability of NOHA within the NOS catalytic cycle depends on precise redox cofactor coordination: both NADPH and tetrahydrobiopterin (BH₄) are indispensable for the complete conversion of either L-arginine or NOHA to NO, though stoichiometric analyses reveal that NO production from NOHA consumes only 0.53 ± 0.04 mol NADPH per mol NO formed, versus 1.52 ± 0.02 mol NADPH when starting from L-arginine [7].
As the central metabolic node between the urea and NO cycles, NOHA exhibits unique kinetic properties that regulate flux through these competing pathways. Isotopic tracer studies using L-[guanidino-¹⁴C]arginine demonstrate that NOHA accumulates as a labeled metabolite during NOS catalysis, confirming its kinetic intermediacy [7]. The transformation of NOHA to NO involves enzymatic oxidation exclusively at the hydroxylated nitrogen atom, with molecular oxygen serving as the source of the ureido oxygen in the coproduct L-citrulline [7]. Structural analyses reveal that NOHA binds at the base of the NOS oxygenase domain pocket, positioning its hydroxylated guanidino group for optimal heme-mediated catalysis [2]. This precise orientation facilitates the unprecedented enzymatic chemistry of the second step, proposed to occur via a ferric peroxo heme species rather than the compound I intermediate typical of P450 enzymes [2]. Methylated NOHA analogues (e.g., Nω-methoxy-L-arginine) further illuminate this mechanism: they serve as alternative NOS substrates that produce methylated NO species (e.g., methanol), suggesting a radical rebound mechanism where a methylnitroxyl intermediate is released during catalysis [2].
Table 1: Kinetic Parameters of NOS for L-Arginine and NOHA
Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol·min⁻¹·mg⁻¹) | NADPH Consumed per NO |
---|---|---|---|---|
L-Arginine | Macrophage NOS | 2.3 | 54 | 1.52 ± 0.02 |
NOHA | Macrophage NOS | 6.6 | 99 | 0.53 ± 0.04 |
L-Arginine | Bovine liver arginase | ≈10,000 | Not applicable | Not applicable |
NOHA | Bovine liver arginase | Not substrate | Kᵢ = 150 µM (inhibition) | Not applicable |
NOHA serves as a critical molecular switch governing the competition between arginase and NOS for their common substrate L-arginine. As a potent inhibitor of arginase – the enzyme that hydrolyzes L-arginine to ornithine and urea – NOHA exhibits a Kᵢ of 150 µM against purified bovine liver arginase (BLA) and IC₅₀ values of 150 µM and 450 µM in rat liver homogenates and murine macrophages, respectively [1]. This inhibition is stereospecific (D-NOHA is much weaker), and requires both the free α-carboxyl and α-amino groups of NOHA for optimal interaction with arginase's manganese-containing active site [1]. The physiological significance emerges during immune activation: in rat aortic endothelial cells, lipopolysaccharide (LPS) induces both inducible NOS (iNOS) and arginase-II isoforms. Under high-output NO production, accumulating NOHA potently inhibits arginase activity (Kᵢ ≈ 10–12 µM), thereby conserving intracellular L-arginine pools for NO synthesis [8]. This negative feedback is demonstrated experimentally by the observation that inhibiting NOS with Nᴳ-methyl-L-arginine (L-NMMA) reduces NOHA production and consequently increases urea formation by arginase [8].
Structurally optimized analogs like Nω-hydroxy-nor-L-arginine (nor-NOHA) enhance this inhibitory potency further. Nor-NOHA is neither a substrate nor inhibitor for iNOS but achieves sub-micromolar affinity for arginase, making it a superior pharmacological tool for studying arginase-NOS crosstalk [3] [5]. However, recent research reveals an important caveat: nor-NOHA spontaneously reacts with riboflavin in cell culture media or with H₂O₂ in biological systems to release NO-like molecules, potentially confounding interpretations of arginase inhibition studies by mimicking NOS-derived NO signaling [6]. This underscores the metabolic versatility of hydroxyarginine derivatives beyond enzymatic catalysis.
Table 2: Arginase Inhibitory Potency of Hydroxyarginine Derivatives
Compound | Arginase Kᵢ/IC₅₀ | NOS Interaction | Key Biological Properties |
---|---|---|---|
Nω-Hydroxy-L-arginine (NOHA) | 150 µM (BLA) | NOS substrate | Endogenous intermediate; immune modulator |
Nω-Hydroxy-nor-L-arginine (nor-NOHA) | <150 µM (improved) | Neither substrate nor inhibitor | More potent than NOHA; spontaneous NO release |
Nω-Methoxy-L-arginine | Not reported | Alternate NOS substrate | Produces methylated NO species |
D-NOHA | >>150 µM | Not a substrate | Highlights stereochemical requirements |
The immunological consequences of this crosstalk are profound. In macrophages, NOHA-mediated arginase inhibition redirects L-arginine toward NO production, amplifying cytotoxic responses against pathogens [1]. Conversely, in tumor microenvironments or parasitic infections where arginase activity depletes L-arginine, NOHA or its analogs could restore NOS functionality by blocking arginase-mediated substrate depletion [8]. This delicate balance positions NOHA at the nexus of immunometabolism, where it coordinately regulates polyamine synthesis (via arginase-derived ornithine) and NO-mediated immune effector functions.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: